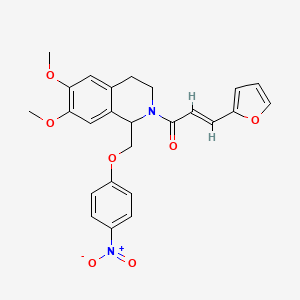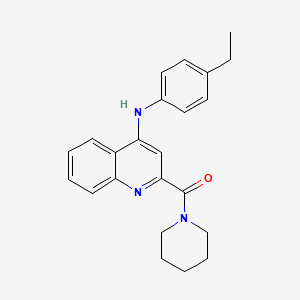![molecular formula C20H21N5O4 B2733583 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1798462-42-6](/img/structure/B2733583.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that derivatives of the chemical compound have been explored for their potential as anticancer agents. For example, Al-Sanea et al. (2020) studied certain derivatives with different aryloxy groups attached to the pyrimidine ring, finding that one compound showed significant cancer cell growth inhibition against multiple cancer cell lines (Al-Sanea et al., 2020). Abdellatif et al. (2014) also synthesized and evaluated various pyrazolo[3,4-d]pyrimidin-4-one derivatives, with some showing notable antitumor activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Antibacterial and Insecticidal Potential
Deohate and Palaspagar (2020) researched the synthesis of pyrimidine linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential. These compounds showed activity against Pseudococcidae insects and various microorganisms (Deohate & Palaspagar, 2020).
Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activities. The study demonstrated that these ligands and their complexes exhibited significant antioxidant activity (Chkirate et al., 2019).
Antipsychotic Potential
A study by Wise et al. (1987) explored the antipsychotic potential of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a related compound. They found that these compounds showed an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, which is unique compared to clinically available antipsychotic agents (Wise et al., 1987).
Neuroinflammation Imaging
Damont et al. (2015) synthesized a series of pyrazolo[1,5-a]pyrimidines, closely related to the compound , for binding the translocator protein 18 kDa (TSPO), a biomarker of neuroinflammatory processes. These compounds showed potential as in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).
Anti-Inflammatory Activity
Sunder and Maleraju (2013) synthesized derivatives of the compound with anti-inflammatory activity. Among the synthesized compounds, several showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-13-14(2)21-12-24(20(13)27)10-19(26)23-15-7-22-25(8-15)9-16-11-28-17-5-3-4-6-18(17)29-16/h3-8,12,16H,9-11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUILPXGAYRSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B2733500.png)
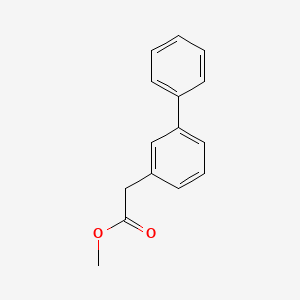
![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2733504.png)
![N-cyclohexyl-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2733508.png)

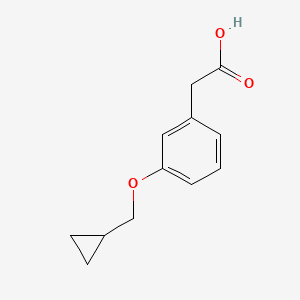
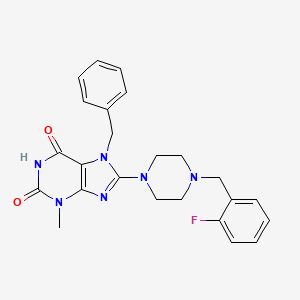
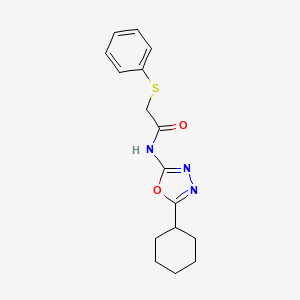
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2733514.png)
![tert-Butyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2733515.png)
